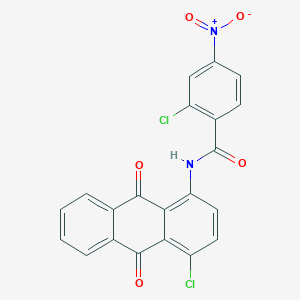
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including chloro, nitro, and anthracene moieties
Preparation Methods
The synthesis of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Addition of chlorine atoms to specific positions on the anthracene and benzene rings.
Amidation: Formation of the amide bond between the anthracene derivative and the nitrobenzene derivative.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide include other anthracene derivatives and nitrobenzamides. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and applications. For example:
Anthracene-9,10-dione: Lacks the nitro and amide groups, making it less versatile in certain reactions.
4-nitrobenzamide: Lacks the anthracene moiety, which may limit its applications in materials science.
Properties
IUPAC Name |
2-chloro-N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O5/c22-14-7-8-16(24-21(28)13-6-5-10(25(29)30)9-15(13)23)18-17(14)19(26)11-3-1-2-4-12(11)20(18)27/h1-9H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOAYSJWROKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
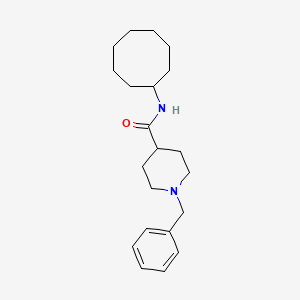
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
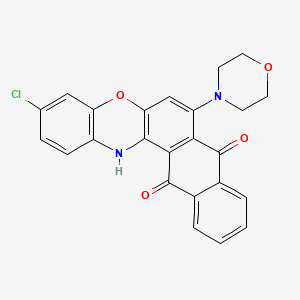
![1-{1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5119326.png)
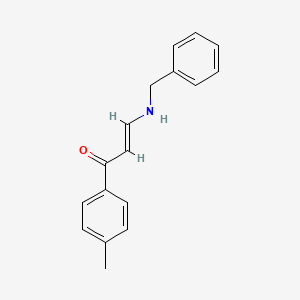
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)

![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate](/img/structure/B5119352.png)
![1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5119354.png)
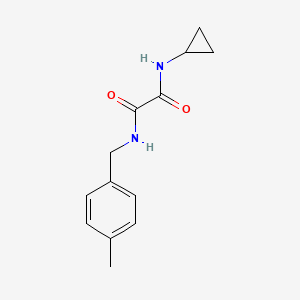
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5119363.png)
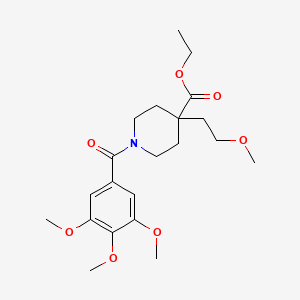
![1-[(5-bromo-2-methoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B5119386.png)
![3-bromo-4-ethoxy-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]benzamide](/img/structure/B5119399.png)
